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Abstract

This technical guide provides a comprehensive overview of the molecular structure of
dihydroquinidine, a cinchona alkaloid widely utilized in asymmetric synthesis and of interest
for its pharmacological properties. This document details the stereochemical configuration, key
functional groups, and three-dimensional arrangement of atoms as determined by advanced
analytical techniques. Quantitative data from X-ray crystallography, Nuclear Magnetic
Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are presented in structured
tables for clarity and comparative analysis. Detailed experimental protocols for these structural
elucidation methods are also provided. Visualizations are included to illustrate the structural
relationships and applications of dihydroquinidine.

Introduction

Dihydroquinidine, also known as hydroquinidine, is a diastereomer of dihydroquinine and
closely related to quinidine.[1][2] It belongs to the cinchona alkaloid family, compounds
renowned for their medicinal properties and applications as chiral catalysts.[3] The key
structural difference between quinidine and dihydroquinidine is the hydrogenation of the vinyl
group to an ethyl group, which influences its chemical reactivity and physical properties while
retaining the core stereochemistry.[3] This guide serves as a detailed reference for the
molecular architecture of dihydroquinidine, providing foundational knowledge for its
application in drug design, catalysis, and pharmacological studies.
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Molecular Structure and Stereochemistry

The molecular formula of dihydroquinidine is C20H26N202.[4] Its systematic IUPAC name is
(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol.[4] The
structure consists of a methoxy-substituted quinoline ring linked to a quinuclidine bicyclic
system via a hydroxymethylene bridge.

The molecule possesses several chiral centers, leading to its stereospecific properties. The
absolute configuration is crucial for its efficacy as a chiral ligand in asymmetric synthesis, such
as in Sharpless asymmetric dihydroxylation.[2]

Key Functional Groups:

e Quinoline Ring: A bicyclic aromatic heterocycle containing nitrogen, substituted with a
methoxy group.

e Quinuclidine Ring: A bicyclic saturated amine.

o Hydroxyl Group: Attached to the methylene bridge connecting the two ring systems. This
group is a key site for hydrogen bonding and derivatization.

o Methoxy Group: An electron-donating group on the quinoline ring.

» Tertiary Amines: Located within the quinuclidine ring system.

Experimental Data

The precise three-dimensional structure of dihydroquinidine has been elucidated through
various spectroscopic and crystallographic techniques.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive data on the solid-state conformation
of dihydroquinidine, including precise bond lengths, bond angles, and torsion angles. The
crystal structure of dihydroquinidine is available in the Cambridge Structural Database (CSD)
under the identifier 887482.[5]

Table 1: Selected Bond Lengths for Dihydroquinidine
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Atom 1 Atom 2 Bond Length (A)
o1 05°] 1.425
N1 C2 1.481
N1 Cé6 1.478
N1 C8 1.492
C4 C9 1.532
cr cs8' 1.365
02 ce' 1.368

Table 2: Selected Bond Angles for Dihydroquinidine

Atom 1 Atom 2 Atom 3 Bond Angle (°)
Cc2 N1 C6 108.9
Cc2 N1 Cc8 110.5
C6 N1 C8 109.8
o1 C9 C4 110.7
N1 C8 Cc7 110.2

Table 3: Selected Torsion Angles for Dihydroquinidine

Torsion Angle

Atom 1 Atom 2 Atom 3 Atom 4 ©)

C3 C4 Cc9 o1 -65.8
C5 C4 C9 c4' 178.2
N1 C8 Cc7 Cc2 -60.1
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are fundamental for confirming the connectivity and chemical
environment of atoms in dihydroquinidine.

Table 4: *H NMR Chemical Shifts (8) and Coupling Constants (J) for Dihydroquinidine

Proton Chemical Shift Multiplicity J (Hz)
(ppm)

H-2' 8.74 d 4.6
H-3' 7.39 d 2.6
H-5' 7.98 d 9.2
H-7' 7.62 dd 9.2,2.6
H-8' 8.89 d 8.5
H-9 5.58 d 4.0
OMe 3.96 S

H-11 1.35 t 7.3

Note: Data presented is a compilation from typical spectra and may vary slightly based on
solvent and experimental conditions.

Table 5: 13C NMR Chemical Shifts (d) for Dihydroquinidine
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Carbon Chemical Shift (ppm)
C-2 59.8

C-6 49.7

C-8 60.4

C-9 71.8

c-2 150.1

C-4' 144.2

C-6' 157.8

C-10 147.5

OMe 55.7

Note: Data presented is a compilation from typical spectra and may vary slightly based on
solvent and experimental conditions.

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern of
dihydroquinidine, aiding in its identification and structural confirmation.

Table 6: Key Mass Spectrometry Data for Dihydroquinidine

Parameter Value

Molecular Formula C20H26N202

Exact Mass 326.1994 g/mol
[M+H]* 327.2067

Key Fragment lons (m/z) 309, 186, 160, 138

Experimental Protocols
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Single-Crystal X-ray Diffraction

o Crystal Growth: Single crystals of dihydroquinidine suitable for X-ray diffraction are typically
grown by slow evaporation of a saturated solution in a suitable solvent such as ethanol or
acetone.

o Data Collection: A selected crystal is mounted on a goniometer head and placed in a
diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal
vibrations. X-rays (e.g., Mo Ka, A = 0.71073 A) are directed at the crystal. As the crystal is
rotated, a series of diffraction patterns are collected on a detector.[6]

 Structure Solution and Refinement: The collected diffraction data are processed to determine
the unit cell dimensions and space group. The structure is solved using direct methods and
refined using full-matrix least-squares on F2. Hydrogen atoms are typically placed in
calculated positions and refined using a riding model.

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of dihydroquinidine is dissolved in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard.

* 'H NMR Spectroscopy: The *H NMR spectrum is acquired on a high-field NMR spectrometer
(e.g., 400 or 500 MHz). Standard acquisition parameters include a 30° pulse width, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16
scans are accumulated for a good signal-to-noise ratio.[7]

e 13C NMR Spectroscopy: The 3C NMR spectrum is acquired on the same instrument. Due to
the lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans
(e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is
used to simplify the spectrum to single lines for each carbon.

e 2D NMR Spectroscopy: To aid in the complete assignment of all proton and carbon signals,
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear
Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are
performed.
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Mass Spectrometry

o Sample Introduction: A dilute solution of dihydroquinidine in a suitable solvent (e.g.,
methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion
or after separation by liquid chromatography (LC).

« lonization: Electrospray ionization (ESI) is a common method for generating ions of
dihydroquinidine, typically producing the protonated molecule [M+H]*.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass
analyzer (e.g., quadrupole, time-of-flight).

e Fragmentation Analysis (MS/MS): To study the fragmentation pattern, the [M+H]* ion is
selected and subjected to collision-induced dissociation (CID). The resulting fragment ions
are then mass-analyzed to elucidate the fragmentation pathways.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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